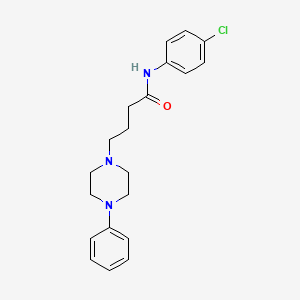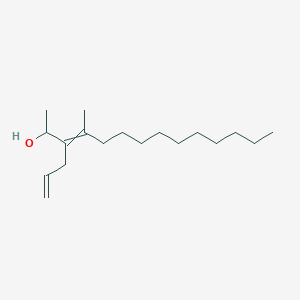![molecular formula C12H7Cl2NO2S B14193550 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione CAS No. 922499-50-1](/img/structure/B14193550.png)
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione is a heterocyclic compound that features a thienoquinoline core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 3,3-dichloro-4-methylthiophene and quinoline derivatives can be used. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the thienoquinoline core.
Aplicaciones Científicas De Investigación
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dichloro-4,4’-diaminodiphenylmethane: Used in the preparation of high-quality polyurethane and epoxy resin.
3,3-Dimethyl-4,4’-diamino diphenylmethane: Employed as a curing agent in the preparation of electric cables and wires.
Uniqueness
3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione is unique due to its thienoquinoline core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
922499-50-1 |
|---|---|
Fórmula molecular |
C12H7Cl2NO2S |
Peso molecular |
300.2 g/mol |
Nombre IUPAC |
3,3-dichloro-4-methylthieno[3,4-b]quinoline-1,9-dione |
InChI |
InChI=1S/C12H7Cl2NO2S/c1-15-7-5-3-2-4-6(7)9(16)8-10(15)12(13,14)18-11(8)17/h2-5H,1H3 |
Clave InChI |
MNJIYCNTZYWJBD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C3=C1C(SC3=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)

![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)



![Morpholine, 4-[1-methyl-1-(1-methylethyl)-3-phenyl-2-propynyl]-](/img/structure/B14193524.png)
![2,5-Dichloro-4-[(2,3-dimethylbutan-2-yl)oxy]phenol](/img/structure/B14193530.png)
![3-[3-(Diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14193534.png)

